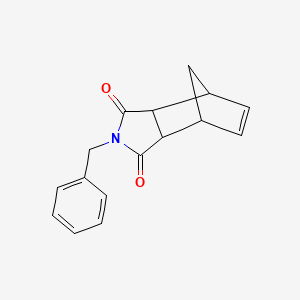

2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

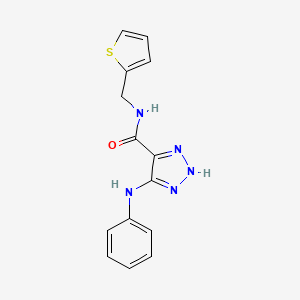

The compound "2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione" is a complex organic molecule that is likely to have a multi-cyclic structure based on its name. The presence of a benzyl group suggests an aromatic moiety, while the "tetrahydro" prefix indicates hydrogenation of a cyclic structure. The "methanoisoindole" part of the name implies a fused ring system that includes an isoindole unit, which is a structural isomer of indole. The "dione" ending signifies the presence of two ketone groups.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of "this compound," they do provide insight into the synthesis of related heterocyclic compounds. For instance, the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl]ethane involves the reaction of 2-butyl-4-methylphenol with formaldehyde and ethyleneamine, followed by a reaction with 2-naphthol to obtain a novel bridged tetra(phenol) compound . This suggests that the synthesis of complex heterocycles often requires multi-step reactions, starting with simpler aromatic compounds and building complexity through condensation reactions and the introduction of additional functional groups.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be quite intricate, as evidenced by the crystallographic analysis of the compounds in the provided papers. For example, the structure of the synthesized compound in paper was characterized by X-ray single crystal diffraction and found to belong to the monoclinic space group. This level of detail is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can be diverse. The papers do not provide specific reactions for "this compound," but they do show that such compounds can engage in various interactions. For instance, the benzoazonine derivative in paper exhibits strong amide N—H⋯O hydrogen bonding and weak C—H⋯O interactions. These types of interactions are important for the stability and reactivity of the molecule, as well as its potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "this compound" can be inferred from related structures. The presence of hydrogen bonding and other non-covalent interactions, as seen in the benzoazonine derivative , suggests that similar compounds may have significant solubility in polar solvents and could form crystalline structures under the right conditions. The ketone groups in the compound would likely contribute to its reactivity, potentially undergoing nucleophilic addition or condensation reactions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Derivatives:

- The compound 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its derivatives have been synthesized and characterized for their potential applications in biomedical fields. Specifically, these derivatives have shown significant anticancer activity against C6 gliocarcinoma cells in rats and antimicrobial activity against certain human pathogens. The derivatives also displayed potent inhibition against human carbonic anhydrase I and II isoenzymes, indicating potential applications in managing conditions associated with these enzymes (Kocyigit et al., 2017).

Antibacterial and Enzyme Inhibition Profiles:

- Further research into 1,3,5-trisubstituted pyrazoline derivatives of the compound revealed impressive antibacterial and anticancer activities. These derivatives were also evaluated for their inhibition against acetylcholinesterase enzyme and carbonic anhydrase I and II isoenzymes. The Ki values for these enzymes were remarkably low, suggesting strong inhibitory potential which could be beneficial for various medical applications (Kocyigit et al., 2019).

Carbonic Anhydrase Inhibition for Biochemical Processes:

- The compound's derivatives have been synthesized and evaluated for their inhibitory characteristics against human carbonic anhydrase isoenzymes I and II. These compounds showed excellent inhibitory effects, surpassing those of acetazolamide, a clinical carbonic anhydrase inhibitor. This property is significant given the role of carbonic anhydrase in various biochemical and physiological processes (Kocyigit et al., 2016).

Antibacterial Screening:

- Novel derivatives of this compound have also been synthesized and evaluated for their antimicrobial activity. These studies indicate potent antibacterial activity against specific strains of microorganisms, highlighting the compound's potential in addressing infectious diseases (Özbek et al., 2017).

Antipsychotic Potential:

- A series of N-substituted cyclic imide derivatives of the compound have been synthesized and evaluated for their properties affecting dopamine, serotonin receptors, and other neurological targets, showing promise as potential antipsychotic drugs. One derivative, in particular, showed balanced activities on various receptors, suggesting a lower risk of side effects typically associated with antipsychotic drugs (Xu et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of 2-benzyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as 4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

The mode of action of 4-benzyl-4-azatricyclo[521It is synthesized by aminolysis of bicyclo[221]hept-2-ene-endo,endo-5,6-dicarboxylic acid anhydride followed by transformation of amidoacid into imide that was subsequently reduced by lithium aluminum hydride .

Biochemical Pathways

The biochemical pathways affected by 4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione are currently unknown. As research progresses, it is expected that the affected pathways and their downstream effects will be identified .

Result of Action

The molecular and cellular effects of 4-benzyl-4-azatricyclo[521Some derivatives of this compound have shown antibacterial and antifungal activity . More research is needed to fully understand the effects of this compound at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is currently unknown. Future research will likely explore how factors such as pH, temperature, and the presence of other molecules affect the compound’s action .

Propiedades

IUPAC Name |

4-benzyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-15-13-11-6-7-12(8-11)14(13)16(19)17(15)9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZKKFXTPSCYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2503364.png)

![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)

![(Z)-ethyl 2-((furan-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2503369.png)

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)